Technical Whitepaper: (5-Cyano-2-methylthiophen-3-yl)boronic Acid
Technical Whitepaper: (5-Cyano-2-methylthiophen-3-yl)boronic Acid
The following technical guide details the chemical properties, synthesis, and applications of (5-Cyano-2-methylthiophen-3-yl)boronic acid , a specialized heterocyclic building block used in medicinal chemistry.
A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Design
Executive Summary
(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS 1310384-25-8) is a trisubstituted thiophene derivative featuring a boronic acid moiety at the C3 position, a methyl group at C2, and a nitrile (cyano) group at C5.[1][2][3] This specific substitution pattern offers a unique electronic profile: the electron-withdrawing cyano group modulates the acidity of the boronic acid, while the C2-methyl group provides steric protection, enhancing stability against common degradation pathways like protodeboronation. It serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules via Suzuki-Miyaura cross-coupling.
Chemical Identity & Structural Analysis[4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (5-Cyano-2-methylthiophen-3-yl)boronic acid |
| CAS Number | 1310384-25-8 |
| Molecular Formula | C₆H₆BNO₂S |
| Molecular Weight | 166.99 g/mol |
| SMILES | CC1=C(C=C(S1)C#N)B(O)O |
| Appearance | Off-white to pale yellow solid |
Structural Features
The molecule is built upon a thiophene core, a 5-membered aromatic heterocycle containing sulfur.
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C3-Boronic Acid: The reactive handle for cross-coupling.[4] Its position at C3 (beta to sulfur) generally imparts greater stability compared to C2-boronic acids.
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C2-Methyl Group: Acts as a steric block. It prevents metabolic oxidation at the alpha-position in drug candidates and sterically hinders the boronic acid, potentially slowing down transmetallation slightly but significantly inhibiting protodeboronation.
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C5-Cyano Group: A strong electron-withdrawing group (EWG). It lowers the pKa of the boronic acid (increasing Lewis acidity) and serves as a versatile functional handle that can be hydrolyzed to an amide/acid or reduced to an amine later in the synthetic sequence.
Synthetic Accessibility & Stability[9]
Synthesis Routes
The synthesis of this scaffold typically proceeds via electrophilic trapping of a metallated intermediate or transition-metal catalyzed borylation.
Route A: Halogen-Lithium Exchange (Cryogenic) This is the standard laboratory scale method.
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Precursor: 4-Bromo-5-methylthiophene-2-carbonitrile.
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Reagent: n-Butyllithium (n-BuLi) or TurboGrignard (iPrMgCl·LiCl).
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Mechanism: The bromine at C3 undergoes rapid exchange with Li/Mg at low temperatures (-78 °C) to avoid nucleophilic attack on the cyano group.
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Trapping: The resulting carbanion is trapped with a borate ester (e.g., Triisopropyl borate), followed by acidic hydrolysis.
Route B: Miyaura Borylation (Catalytic) Preferred for scale-up to avoid cryogenic conditions and side reactions with the nitrile.
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Precursor: 4-Bromo-5-methylthiophene-2-carbonitrile.
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Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).
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Conditions: 80-100 °C in Dioxane/DMSO.
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Outcome: Yields the pinacol ester, which can be hydrolyzed to the free acid (CAS 1310384-25-8) using NaIO₄/HCl or used directly.
Stability Profile
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Protodeboronation: Thiophene boronic acids are notoriously unstable. However, CAS 1310384-25-8 is relatively robust . The C2-methyl group blocks the most reactive site for protonation, and the C5-cyano group deactivates the ring towards electrophilic attack (acid-catalyzed decomposition).
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Boroxine Formation: Like all boronic acids, it exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.[4] This is reversible; adding water or using aqueous base during coupling regenerates the monomeric boronic acid.
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Storage: Store at 2-8 °C under inert atmosphere (Argon) to prevent oxidative degradation.
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Reactivity: The Suzuki-Miyaura Coupling[8]
The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling.
Mechanistic Considerations
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Transmetallation: The electron-deficient nature of the thiophene ring (due to the 5-CN group) accelerates the transmetallation step in the catalytic cycle compared to electron-rich thiophenes.
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Base Sensitivity: Strong bases (e.g., hydroxide) can cause competitive hydrolysis of the nitrile group if reaction times are prolonged at high temperatures. Carbonate bases (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) are recommended.[4]
Optimized Coupling Protocol
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Logical workflow for the Pd-catalyzed cross-coupling of CAS 1310384-25-8.
Applications in Drug Discovery[10]
This scaffold is frequently employed in the design of Kinase Inhibitors and GPCR Modulators .
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Bioisosterism: The thiophene ring serves as a bioisostere for phenyl or pyridine rings, often improving potency due to specific Sulfur-interaction with the target protein (e.g., Methionine gatekeeper residues in kinases).
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Fragment Growth: The nitrile group is a "synthetic handle." After coupling, it can be converted into:
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Amidines: For binding to Asp/Glu residues.
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Primary Amines: Via reduction (LiAlH₄ or Hydrogenation).
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Tetrazoles: Via [3+2] cycloaddition (bioisostere of carboxylic acid).
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Experimental Protocols
Standard Suzuki Coupling Procedure
Use this protocol for coupling CAS 1310384-25-8 with aryl bromides.
Reagents:
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(5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 equiv)
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Aryl Bromide (1.0 equiv)[4]
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
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Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol) and the boronic acid (1.2 mmol, 200 mg).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol).
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Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
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Solvent/Base: Add degassed 1,4-dioxane (4 mL) and aqueous K₂CO₃ solution (2M, 1 mL).
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Reaction: Heat the mixture to 90 °C for 4 hours. Monitor by LC-MS.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Storage and Handling[11]
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Hygroscopic Nature: Boronic acids can absorb moisture. Keep the container tightly sealed.
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Temperature: Long-term storage at -20 °C is recommended to prevent slow dehydration to the boroxine anhydride, although the anhydride is also reactive in Suzuki couplings.
References
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PubChem. (5-Cyano-2-methylthiophen-3-yl)boronic acid (Compound). National Library of Medicine. Available at: [Link](Verified CAS association)
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
- Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2004(4), 469-483. (General stability of thienyl boronic acids)
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ChemSRC. CAS 1310384-25-8 Entry. Available at: [Link]
